molecular formula C7H9N B2761162 Spiro[2.3]hexane-5-carbonitrile CAS No. 872988-59-5

Spiro[2.3]hexane-5-carbonitrile

Cat. No. B2761162
M. Wt: 107.156
InChI Key: ALEHCHMDJFQQAJ-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carbonitrile, also known as SHC, is a chemical compound. It has a molecular weight of 107.16 . The IUPAC name for this compound is spiro[2.3]hexane-5-carbonitrile .


Molecular Structure Analysis

The InChI code for Spiro[2.3]hexane-5-carbonitrile is 1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 . This indicates that the compound has a spirocyclic structure with a carbonitrile group attached.


Physical And Chemical Properties Analysis

Spiro[2.3]hexane-5-carbonitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Potential Treatment for Parkinson’s Disease and Other Neurodegenerative Disorders

Spiro[2.3]hexane-carbonitrile derivatives, specifically indazolyl-spiro[2.3]hexane-carbonitrile, have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), making them potentially useful in treating or preventing diseases such as Parkinson’s disease and other neurodegenerative disorders. LRRK2 mutations are linked to both genetic and idiopathic Parkinson's disease, and inhibitors of LRRK2 kinase may offer therapeutic benefits (Abdel-Magid, 2019).

Synthesis and Structural Studies

A series of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives were synthesized for various applications, demonstrating features like high yields, short reaction times, and easy separation. X-ray crystallographic studies confirmed the structure of these compounds (Rajeswari, Saluja, & Khurana, 2016).

Development of Conformationally Rigid Amino Acids

Spiro-linked amino acids, which are analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile. This development is crucial for research in peptide and protein engineering (Yashin et al., 2019).

Chemical Reactions and Isomerization

The study of prototropic isomerization of spiro[2.3]hexanes reveals the chemical behavior and potential applications in organic synthesis and material science (Razin & Ulin, 2005).

Green Chemistry Applications

Green synthesis approaches using spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives highlight the role of spiro compounds in sustainable chemistry. These methods emphasize high efficiency, environmental friendliness, and reusability (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential industrial applications of spiro compounds (Gupta et al., 2018).

Safety And Hazards

The safety information available indicates that Spiro[2.3]hexane-5-carbonitrile is a dangerous compound. It has hazard statements H227, H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

spiro[2.3]hexane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEHCHMDJFQQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexane-5-carbonitrile

Citations

For This Compound
1
Citations
VV Razin, NV Ulin - Russian Journal of Organic Chemistry, 2005 - Springer
1-Dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles treated with lithium diisopropylamide or potassium tert-butylate in THF undergo a prototropic isomerization into 3-(2…
Number of citations: 3 link.springer.com

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